molecular formula C4H3BrF6O B045433 2-(Bromomethyl)hexafluoropropan-2-ol CAS No. 503169-76-4

2-(Bromomethyl)hexafluoropropan-2-ol

Cat. No.: B045433
CAS No.: 503169-76-4
M. Wt: 260.96 g/mol
InChI Key: XMGSMOCOWOKNNK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)hexafluoropropan-2-ol is a chemical compound with the molecular formula C4H3BrF6O and a molecular weight of 260.96 g/mol . It is characterized by the presence of a bromomethyl group and six fluorine atoms attached to a propanol backbone. This compound is known for its high reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)hexafluoropropan-2-ol can be synthesized from 2,2-bis(trifluoromethyl)oxirane through a series of chemical reactions . The process involves the bromination of the oxirane ring, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of bromine as the brominating agent and a suitable solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination and hydrolysis processes. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in optimizing the reaction conditions and minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)hexafluoropropan-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and sodium ethoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include aldehydes and ketones.

    Reduction Reactions: Products include primary and secondary alcohols.

Scientific Research Applications

2-(Bromomethyl)hexafluoropropan-2-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is used in the modification of biomolecules for studying their structure and function.

    Medicine: It is employed in the development of pharmaceuticals and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)hexafluoropropan-2-ol involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, affecting its overall chemical behavior.

Comparison with Similar Compounds

  • 2-(Chloromethyl)hexafluoropropan-2-ol
  • 2-(Iodomethyl)hexafluoropropan-2-ol
  • 2-(Fluoromethyl)hexafluoropropan-2-ol

Comparison: 2-(Bromomethyl)hexafluoropropan-2-ol is unique due to the presence of a bromomethyl group, which imparts higher reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, making it a better leaving group in substitution reactions. This enhances the compound’s utility in various synthetic applications.

Properties

IUPAC Name

2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF6O/c5-1-2(12,3(6,7)8)4(9,10)11/h12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGSMOCOWOKNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457681
Record name 2-(Bromomethyl)hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503169-76-4
Record name 2-(Bromomethyl)hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)hexafluoropropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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